molecular formula C8H7NS B1619843 3-Methyl-1,2-benzisothiazole CAS No. 6187-89-9

3-Methyl-1,2-benzisothiazole

Cat. No.: B1619843
CAS No.: 6187-89-9
M. Wt: 149.21 g/mol
InChI Key: DAEGDNYLKMKZRG-UHFFFAOYSA-N
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Description

Significance of Benzisothiazole Scaffold in Contemporary Chemistry

The benzisothiazole scaffold, a fusion of a benzene (B151609) and an isothiazole (B42339) ring, is a privileged structure in medicinal chemistry and materials science. nih.govderpharmachemica.comontosight.ai This core is present in a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. nih.govderpharmachemica.com The versatility of the benzisothiazole ring system allows for the synthesis of derivatives with significant potential in drug discovery and the development of new materials. derpharmachemica.comnih.gov Compounds incorporating this scaffold have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties, among others. ontosight.ai

Overview of Research Trajectories for 3-Methyl-1,2-benzisothiazole

Research on this compound is following several key trajectories. A primary focus is its utilization as a versatile synthetic intermediate for constructing more complex molecular architectures. acs.orgchemicalbook.com In medicinal chemistry, it serves as a building block for developing new therapeutic agents, leveraging the inherent biological potential of the benzisothiazole core. ontosight.ai Furthermore, its unique electronic and structural properties are being explored in the field of materials science for the creation of novel functional materials.

Chemical Profile of this compound

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in research.

Nomenclature and Identifiers

The compound is systematically named according to IUPAC conventions and is assigned a unique CAS number for unambiguous identification in chemical databases.

Identifier Value
IUPAC NameThis compound
CAS Number6187-89-9
Molecular FormulaC8H7NS
Molecular Weight149.21 g/mol

Data sourced from references chemsrc.commatrix-fine-chemicals.com.

Physicochemical Properties

The physical state and solubility of a compound dictate its handling and reaction conditions.

Property Value
Density1.217 g/cm³
Boiling Point167.7ºC at 760 mmHg
Flash Point52ºC

Data sourced from reference chemsrc.com.

Molecular Structure and Spectroscopic Data

The arrangement of atoms and bonds in this compound gives rise to its characteristic spectroscopic fingerprint. The structure consists of a benzene ring fused to an isothiazole ring, with a methyl group at the 3-position. ontosight.ai

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for its characterization.

Spectroscopic Data Observed Peaks/Signals
¹H NMR (CDCl₃)Signals corresponding to the aromatic protons and the methyl group protons. worktribe.com
¹³C NMR (CDCl₃)Resonances for the eight carbon atoms in the molecule. amazonaws.com
IR (KBr)Characteristic absorption bands for C-H, C=N, and C=C stretching vibrations. amazonaws.com
Mass Spectrum (EI)Molecular ion peak (M+) at m/z 149, corresponding to the molecular weight. amazonaws.com

Synthesis and Manufacturing

The preparation of this compound can be achieved through various synthetic routes, with methods adaptable from laboratory to potential industrial scales.

Common Laboratory-Scale Synthesis Methods

One common laboratory synthesis involves the cyclization of appropriate precursors. For instance, derivatives of 2-mercaptobenzamide can undergo intramolecular N-S bond formation to yield the benzisothiazole core. mdpi.com Another approach involves the reaction of 2-(tert-Butylsulfanyl)benzaldehyde oxime with acetic anhydride. thieme-connect.de

Industrial-Scale Production Considerations

For larger scale production, efficiency, cost-effectiveness, and safety are paramount. Methodologies that utilize readily available starting materials and involve a minimal number of steps are preferred. The development of catalytic processes, such as copper-catalyzed intramolecular N-S bond formation, offers a promising avenue for scalable synthesis. mdpi.com

Applications in Advanced Chemical Research

The unique structural features of this compound make it a valuable tool in several areas of chemical research.

Role as a Synthetic Intermediate

This compound serves as a key starting material for the synthesis of more complex heterocyclic systems. For example, it can undergo annulation reactions with ynamides to construct 1,4-benzothiazepines, although steric hindrance from the methyl group can influence the reaction's success. acs.org It is also a precursor for the synthesis of 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides. researchgate.net

Applications in Medicinal Chemistry

The benzisothiazole scaffold is a well-established pharmacophore, and this compound is a valuable building block in this context. nih.govderpharmachemica.com Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties. ontosight.ai For instance, it is a key intermediate in the synthesis of compounds like ziprasidone, which acts on serotonin (B10506) and dopamine (B1211576) receptors. chemicalbook.com

Applications in Materials Science

The electronic properties of the benzisothiazole ring system make it an attractive component for functional organic materials. Research is exploring the incorporation of this compound and its derivatives into polymers and other materials with potential applications in electronics and photonics. The sulfone derivatives, in particular, exhibit unique electronic and steric properties relevant to materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEGDNYLKMKZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210853
Record name 1,2-Benzisothiazole, 3-methyl-
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6187-89-9
Record name 1,2-Benzisothiazole, 3-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-methyl-
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Record name 3-methyl-1,2-benzothiazole
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Synthetic Methodologies for 3 Methyl 1,2 Benzisothiazole and Its Derivatives

Classical and Established Synthetic Routes

Classical synthetic routes to 3-methyl-1,2-benzisothiazole and its derivatives often involve the construction of the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. These methods have been refined over the years to improve yields and substrate scope.

Condensation-Cyclization Approaches

Condensation-cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 1,2-benzisothiazoles. These methods typically involve the formation of a key intermediate through condensation, followed by an intramolecular cyclization to form the desired heterocyclic ring.

The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely employed method for the synthesis of benzothiazoles, which are structural isomers of 1,2-benzisothiazoles. This reaction typically leads to the formation of 2-substituted benzothiazoles. The mechanism involves the initial formation of a Schiff base between the amino group of 2-aminobenzenethiol and the carbonyl group of the aldehyde or ketone, followed by an intramolecular cyclization and subsequent oxidation to yield the benzothiazole (B30560) ring.

While this method is highly effective for the synthesis of 2-substituted benzothiazoles, its direct application for the synthesis of this compound is not straightforward as it would require a different pattern of reactivity and bond formation. The nucleophilic attack in this reaction typically proceeds from the sulfur atom to the imine carbon, leading to the 1,3-benzothiazole ring system.

The use of substituted 2-aminobenzenethiols can, in principle, lead to the formation of substituted benzisothiazole derivatives. Specifically, the cyclocondensation of 2-amino-3-methylbenzenethiol with various carbonyl reagents would be a logical approach to introduce the methyl group at a position that could potentially lead to the this compound skeleton.

However, the synthesis of the key starting material, 2-amino-3-methylbenzenethiol, has been reported to be challenging. For instance, attempts to prepare 2-amino-3-methylbenzenethiol via the Herz reaction with o-toluidine were unsuccessful, instead yielding 2-amino-5-chloro-3-methylbenzenethiol ijcrt.org. This difficulty in accessing the precursor limits the general applicability of this route.

Base-promoted intramolecular C–S bond coupling is a powerful strategy for the formation of sulfur-containing heterocyclic compounds. In the context of benzisothiazole synthesis, this approach would typically involve a precursor containing a leaving group on the benzene ring and a thioamide or related functionality. The base would then facilitate the intramolecular nucleophilic attack of the sulfur atom onto the aromatic ring, leading to the formation of the C-S bond and subsequent cyclization.

While this methodology has been successfully applied to the synthesis of various benzothiazole derivatives, specific examples leading to this compound are not extensively documented in the readily available literature. The regioselectivity of the cyclization would be a critical factor in determining the final product, and conditions would need to be optimized to favor the formation of the 1,2-benzisothiazole (B1215175) isomer. Research in this area has often focused on the synthesis of 2-substituted benzothiazoles through similar intramolecular C-S bond formation strategies. jsynthchem.comjsynthchem.com

A notable method for the synthesis of 3-substituted 1,2-benzisothiazole-1,1-dioxides involves the condensation-cyclization of dilithiated β-ketoesters with methyl 2-(aminosulfonyl)benzoate. In this approach, various β-ketoesters are treated with an excess of lithium diisopropylamide (LDA) to generate a dilithiated intermediate. This dianion then undergoes condensation with methyl 2-(aminosulfonyl)benzoate. The resulting intermediate, which is not isolated, spontaneously cyclizes to afford the 3-substituted 1,2-benzisothiazole-1,1-dioxide. researchgate.netresearchgate.net

This reaction has been shown to be effective for a range of β-ketoesters, leading to the corresponding 3-substituted derivatives in varying yields. The same dilithiated β-ketoesters can also condense with saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), although generally with lower yields compared to the reaction with methyl 2-(aminosulfonyl)benzoate. researchgate.netresearchgate.net The use of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported to sometimes improve the yields of these reactions. researchgate.net

Table 1: Synthesis of 3-Substituted 1,2-Benzisothiazole-1,1-dioxides from Dilithiated β-Ketoesters

β-Ketoester Precursor Electrophile Product Yield (%)
Ethyl acetoacetate Methyl 2-(aminosulfonyl)benzoate This compound-1,1-dioxide Not specified
Ethyl benzoylacetate Methyl 2-(aminosulfonyl)benzoate 3-Phenyl-1,2-benzisothiazole-1,1-dioxide Not specified

Synthesis from Saccharin and Related Precursors

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a readily available and versatile starting material for the synthesis of various 3-substituted 1,2-benzisothiazole derivatives. The carbonyl group at the 3-position is susceptible to nucleophilic attack, providing a convenient handle for the introduction of substituents.

The reaction of saccharin or its sodium salt with organometallic reagents, such as Grignard reagents or organolithium compounds, is a well-established method for the synthesis of 3-alkyl- and 3-aryl-1,2-benzisothiazole 1,1-dioxides. google.comrsc.org For the synthesis of this compound-1,1-dioxide, sodium saccharin is reacted with a methyl Grignard reagent, such as methylmagnesium chloride. google.com This reaction proceeds via nucleophilic addition of the methyl group to the carbonyl carbon, followed by dehydration to yield the desired product.

A key advantage of using the sodium salt of saccharin is that it requires only a single molar equivalent of the Grignard reagent, making the process more efficient and cost-effective compared to the reaction with saccharin itself, which requires two equivalents of the organometallic reagent. google.com

Table 2: Synthesis of this compound-1,1-dioxide from Saccharin Precursors

Saccharin Precursor Reagent Product
Sodium Saccharin Methylmagnesium chloride This compound-1,1-dioxide
Reactions with Organolithium Compounds

The synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides can be effectively achieved through the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium reagents. rsc.orgrsc.org This method involves the nucleophilic attack of the organolithium compound on the carbonyl group of the saccharin ring, followed by dehydration to yield the 3-substituted product. The high reactivity of organolithium reagents makes them suitable for this transformation, although careful control of reaction conditions is necessary to avoid side reactions. researchgate.netjustia.com The choice of the organolithium reagent directly determines the substituent at the 3-position. For instance, the use of methyllithium leads to the formation of this compound 1,1-dioxide.

Starting MaterialReagentSolventReaction ConditionsProductYield (%)Reference
SaccharinMethyllithiumDiethyl ether-10 °C3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideNot specified rsc.org

Note: The product in this specific example is a derivative formed after the initial reaction with methyllithium.

Reactions with Grignard Reagents

Similar to organolithium compounds, Grignard reagents are extensively used for the synthesis of 3-alkyl- or aryl-1,2-benzisothiazole 1,1-dioxides from saccharin. rsc.orgrsc.org The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of saccharin. An improved process has been developed that utilizes a 1:1 molar ratio of a saccharin salt (e.g., sodium saccharin) and the Grignard reagent, which offers advantages in terms of reagent economy and reaction conditions. justia.com This method provides a direct route to compounds like this compound 1,1-dioxide by employing a methyl Grignard reagent.

Starting MaterialReagentSolventReaction ConditionsProductYield (%)Reference
Sodium SaccharinMethyl magnesium chlorideTetrahydrofuranCooled in an ice-bath, then stirred overnight at room temperatureThis compound-1,1-dioxideNot specified justia.com
Intramolecular Cyclisation of N-Acyl-o,N-dilithiobenzenesulphonamides

The intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulphonamides represents another pathway to 3-substituted 1,2-benzisothiazole 1,1-dioxides. rsc.orgrsc.org This method involves the formation of a dilithio species from an N-acyl-o-aminobenzenesulphonamide, which then undergoes an intramolecular condensation to form the benzisothiazole ring system. However, this synthetic route is reported to provide the desired products in low yields, which may limit its practical applicability for large-scale synthesis. rsc.orgrsc.org

Starting MaterialReagentReaction ConditionsProductYield (%)Reference
N-Acyl-o-aminobenzenesulphonamideOrganolithium reagent (e.g., n-Butyllithium)Formation of dilithio species followed by heating3-Substituted 1,2-benzisothiazole 1,1-dioxideLow rsc.orgrsc.org
N-Alkylation of Sodium Saccharin

N-alkylation of sodium saccharin is a straightforward method for the synthesis of N-substituted saccharin derivatives. rsc.org This reaction involves the nucleophilic substitution of a haloalkane by the saccharin anion. The use of sodium saccharin enhances the nucleophilicity of the nitrogen atom, facilitating the reaction with various alkylating agents. For instance, the reaction of sodium saccharin with dimethyl sulfate can yield 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

Starting MaterialReagentSolventReaction ConditionsProductYield (%)Reference
SaccharinSodium Hydroxide, DimethylsulfateWater, MethanolDropwise addition, stirring for 20 min at room temperature2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide81

Transformations from Halogenated Benzonitrile Compounds

An alternative synthetic approach starts from halogenated benzonitrile compounds. For instance, 3-chloro-1,2-benzisothiazole (B19369) can serve as a precursor for this compound. semanticscholar.org The synthesis involves the reaction of 3-chloro-1,2-benzisothiazole with a suitable carbanion, such as the enolate of diethyl malonate, followed by hydrolysis and decarboxylation to introduce the methyl group at the 3-position. semanticscholar.orgthieme-connect.de This multi-step process allows for the transformation of a halogenated starting material into the desired 3-methyl derivative.

Starting MaterialReagentsReaction StepsFinal ProductReference
3-Chloro-1,2-benzisothiazole1. Diethyl malonate, Sodium ethoxide2. Ethanolic sodium ethoxide3. Hydrolysis and Decarboxylation1. Formation of diethyl (1,2-benzisothiazol-3-yl)malonate2. Conversion to ethyl (1,2-benzisothiazol-3-yl)acetate3. Formation of this compoundThis compound semanticscholar.orgthieme-connect.de

Oxidation Strategies for Sulfone Formation

Selective Oxidation of the Sulfur Atom to Sulfone

The oxidation of the sulfur atom in the 1,2-benzisothiazole ring system to a sulfone (1,1-dioxide) is a key transformation. While direct oxidation of this compound is challenging due to the reported resistance of the methyl group to oxidation, semanticscholar.org general methods for the oxidation of sulfides to sulfones are well-established. These methods typically employ strong oxidizing agents. Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comnih.govprepchem.com The choice of oxidant and reaction conditions is crucial to achieve selective oxidation to the sulfone without affecting other functional groups in the molecule. The synthesis of saccharin derivatives often involves oxidation at an earlier stage of the synthetic sequence, as seen in the methods starting from saccharin itself, which already contains the sulfone moiety. rsc.orgrsc.org

SubstrateOxidizing AgentReaction ConditionsProductReference
SulfidesHydrogen PeroxideTransition-metal-free, glacial acetic acid, room temperatureSulfoxides (selective) nih.gov
SulfidesHydrogen Peroxide / MWCNTs-COOHOrganic solvent-free, room temperatureSulfones prepchem.com
Sulfidesm-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0 °C to room temperatureSulfones

Reagents and Conditions for Oxidation

The oxidative synthesis of this compound and its derivatives often commences from readily available precursors such as o-mercaptoacetophenone. A notable method involves the S-nitrosation of o-mercaptoacylphenones followed by an intramolecular aza-Wittig reaction to construct the 3-substituted benzisothiazole core.

In this approach, a key reagent is a nitrosating agent to form the S-nitroso intermediate. Isopentyl nitrite has been identified as an effective reagent for this transformation. The subsequent aza-Wittig reaction is facilitated by the use of a phosphine, such as EtPPh2, which has been shown to provide high yields. The choice of solvent is also crucial, with tetrahydrofuran (THF) being an efficient medium for this reaction sequence. Temperature control is paramount; the reaction is typically conducted at 0 °C to balance reaction time and the stability of intermediates.

Another oxidative approach involves the cyclization of 2-mercaptobenzamides in the presence of an oxidizing agent. While this has been extensively studied for benzo[d]isothiazol-3(2H)-ones, the principles can be applied to the synthesis of other benzisothiazole derivatives. Common oxidants in these systems include oxygen (O2), often in the presence of a catalyst. For the synthesis of related benzo[d]isothiazol-3(2H)-one-1-oxides, reagents such as hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (m-CPBA), and Selectfluor have been employed, highlighting a range of oxidative conditions available for the broader benzisothiazole family.

Electrochemical methods are also emerging as a sustainable approach for the oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which could potentially be adapted for the synthesis of this compound derivatives.

Interactive Data Table: Reagents and Conditions for Oxidation

Starting MaterialOxidizing SystemKey ReagentsSolventTemperature (°C)Product
o-MercaptoacetophenoneS-Nitrosation/Aza-WittigIsopentyl nitrite, EtPPh2THF0This compound
2-MercaptobenzamidesCatalytic OxidationO2, Cu(I) or Co(II) catalystVariousAmbient to elevatedBenzo[d]isothiazol-3(2H)-ones
Benzo[d]isothiazol-3(2H)-onesDirect OxidationH2O2, m-CPBA, or SelectfluorVariousControlledBenzo[d]isothiazol-3(2H)-one-1-oxides

Mechanistic Insights into Oxidation Pathways

The formation of the 1,2-benzisothiazole ring via oxidation involves a series of well-defined mechanistic steps, including electrophilic attack and the formation of key intermediates.

Electrophilic Attack Mechanisms

In the synthesis of 3-substituted 1,2-benzisothiazoles from o-mercaptoacylphenones, the initial step is the S-nitrosation of the thiol group. This forms an S-nitrosothiol intermediate, which is susceptible to reaction with a phosphine. The subsequent intramolecular aza-Wittig reaction involves the nucleophilic attack of the nitrogen atom of the in situ-formed iminophosphorane onto the carbonyl carbon. This cyclization is a key step in forming the heterocyclic ring.

For oxidative cyclizations of 2-mercaptobenzamides, the mechanism can involve the initial oxidation of the thiol to a more electrophilic species, such as a sulfenyl halide or a related intermediate, which then undergoes intramolecular cyclization through nucleophilic attack by the amide nitrogen. In catalytic systems using molecular oxygen, the metal catalyst can facilitate the formation of a reactive sulfur species that is then attacked by the nitrogen atom.

Sulfoxide Intermediate Formation

While not always a directly isolated intermediate in the synthesis of this compound itself, sulfoxides are key intermediates in related synthetic transformations. For instance, the synthesis of certain benzisothiazole derivatives can proceed through the oxidation of a thioether to a sulfoxide. An acid-catalyzed thermolysis of a tert-butyl sulfoxide has been shown to be a viable method for the synthesis of 3-substituted aryl google.comresearchgate.netisothiazoles. In these cases, the sulfoxide acts as a precursor to a more reactive species that can undergo cyclization. The formation of sulfoxide intermediates is also central to the synthesis of 1,2-benzisothiazole-1,1-dioxides, where the sulfur atom is further oxidized.

Mitigation of Side Reactions and Over-oxidation

A key consideration in the synthesis of this compound is the prevention of unwanted side reactions and over-oxidation. One notable side reaction in the cyclization of o-mercaptoacetophenone oxime is the Beckmann rearrangement, which can lead to the formation of the isomeric 2-methylbenzothiazole (B86508). The reaction conditions, particularly the temperature of cyclization, can influence the ratio of the desired this compound to the benzothiazole byproduct.

In the case of the S-nitrosation/aza-Wittig pathway, temperature control is critical to prevent the decomposition of the unstable S-nitroso intermediates. Higher temperatures can lead to lower yields of the desired product.

Fortunately, the methyl group at the 3-position of the 1,2-benzisothiazole ring has been reported to be resistant to oxidation rsc.org. This inherent stability helps to prevent over-oxidation of the final product under many oxidative conditions. However, when using strong oxidizing agents, careful control of stoichiometry and reaction conditions is still necessary to avoid unwanted oxidation of other parts of the molecule.

Reaction Optimization Parameters

The optimization of reaction parameters is crucial for achieving high yields and purity of this compound. Key parameters that are often adjusted include the choice of reagents, solvent, temperature, and reaction time.

In the S-nitrosation/aza-Wittig synthesis of 3-substituted benzisothiazoles, the choice of the nitrosation agent and the phosphine are critical. Isopentyl nitrite and EtPPh2 have been identified as optimal for this transformation. The solvent also plays a significant role, with THF being found to be the most efficient. Temperature is a key parameter to control, with lower temperatures generally favoring the stability of intermediates but requiring longer reaction times.

For catalytic oxidative cyclizations, the nature of the catalyst, the oxidant pressure (in the case of O2), and the reaction temperature are all important variables. The optimization of these parameters can lead to improved catalytic turnover and higher product yields. The use of additives can also be beneficial in some cases.

Interactive Data Table: Reaction Optimization Parameters for S-Nitrosation/Aza-Wittig Synthesis

ParameterVariationOptimal ConditionRationale
Nitrosation AgentVarious nitritesIsopentyl nitriteHigher yield of S-nitroso intermediate
PhosphineDifferent phosphinesEtPPh2Efficient formation of iminophosphorane
SolventVarious organic solventsTHFImproved reaction efficiency
Temperature-20°C to room temp.0°CBalances reaction rate and intermediate stability

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of benzisothiazole derivatives, several "green" approaches are being explored.

The use of water as a solvent is a key aspect of green chemistry, and some methods for the synthesis of benzisothiazole-related compounds have been developed in aqueous media. This reduces the reliance on volatile and often toxic organic solvents.

Catalyst-free methods are also gaining traction. For some benzothiazole syntheses, reactions can be carried out at room temperature in sustainable solvents like ethanol, with high atom economy and no toxic waste formation. While not yet specifically detailed for this compound, these principles are being actively applied to related heterocyclic systems.

Electrochemical synthesis represents another promising sustainable approach. By using electricity as a "reagent," the need for chemical oxidants can be eliminated, reducing waste and improving the environmental profile of the synthesis. Electrochemical methods have been successfully used for the intramolecular N–S bond formation in the synthesis of benzo[d]isothiazol-3(2H)-ones.

Photocatalytic Oxidation Methods

Photocatalytic oxidation has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions using light as an energy source. While the direct photocatalytic synthesis of this compound is not extensively documented, related studies on the synthesis of benzisothiazole and benzothiazole derivatives provide a strong basis for proposing plausible synthetic routes. These methods often involve the generation of reactive radical intermediates that can undergo cyclization to form the desired heterocyclic ring system.

One potential photocatalytic approach to this compound could involve the intramolecular cyclization of a suitable precursor, such as an o-thio-acetyl-substituted aniline derivative. In a hypothetical reaction, a photocatalyst, upon excitation by visible light, could initiate an electron transfer process, leading to the formation of a nitrogen or sulfur-centered radical. This radical could then attack the acetyl group, initiating a cyclization cascade to form the 1,2-benzisothiazole ring. Subsequent oxidation would yield the final product.

A study on the visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes demonstrated the feasibility of forming the thiazole (B1198619) ring via a radical pathway without the need for transition-metal catalysts. This suggests that a similar photocatalyst-free approach could potentially be developed for 1,2-benzisothiazole synthesis from appropriate precursors.

Research into the visible-light-induced synthesis of benzisothiazol-3-ones from 2-mercaptobenzamides further supports the potential of photocatalysis in constructing the 1,2-benzisothiazole core. This transformation proceeds via an intramolecular N-S bond formation, highlighting a key step that could be adapted for the synthesis of 3-substituted derivatives.

The selection of the photocatalyst is crucial for the efficiency of these reactions. Common photocatalysts used in related transformations include organic dyes like eosin Y and ruthenium or iridium complexes, which can be tailored to absorb light at specific wavelengths.

Table 1: Potential Photocatalytic Approaches for this compound Synthesis

PrecursorPhotocatalystLight SourceProposed Key Step
2-ThioacetylanilineEosin YBlue LEDIntramolecular radical cyclization
N-(2-mercaptophenyl)acetamideRu(bpy)₃(PF₆)₂Visible LightOxidative N-S bond formation

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. The application of biocatalysis to the synthesis of this compound is a nascent field, with research primarily focused on the synthesis of related heterocyclic structures. However, the principles of enzymatic catalysis can be extrapolated to devise potential biocatalytic routes to the target molecule.

A plausible biocatalytic strategy could involve the use of an engineered enzyme, such as a cytochrome P450 monooxygenase or a Baeyer-Villiger monooxygenase, to catalyze the key ring-forming step. For instance, a genetically modified enzyme could be designed to recognize a specific precursor, like 2-acetylphenylsulfenamide, and catalyze its oxidative cyclization to this compound.

Another approach could be the enzymatic resolution of a racemic mixture of a chiral precursor to this compound, allowing for the synthesis of enantiopure derivatives. Lipases are commonly employed for such resolutions through enantioselective acylation or hydrolysis.

While direct enzymatic synthesis of the 1,2-benzisothiazole ring is not yet well-established, studies on the biocatalytic synthesis of other sulfur-containing heterocycles provide a proof of concept. For example, the use of carbene transferases for the intramolecular cyclopropanation of benzothiophenes showcases the potential of engineered enzymes to create complex heterocyclic scaffolds. This suggests that with further research and enzyme evolution, biocatalysts could be developed for the specific synthesis of this compound.

The development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also be a fruitful avenue. For instance, a chemical step could be used to synthesize a key precursor, which is then subjected to an enzymatic cyclization or modification.

Table 2: Potential Biocatalytic Strategies for this compound Synthesis

Enzyme ClassPrecursorTransformation
Cytochrome P450 Monooxygenase2-AcetylphenylsulfenamideOxidative Cyclization
LipaseRacemic precursorEnantioselective Resolution
Engineered TransferaseDiazo-functionalized precursorIntramolecular Cyclization

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,2 Benzisothiazole

Fundamental Reaction Types and Characteristics

The reactivity of 3-Methyl-1,2-benzisothiazole is dictated by the interplay of the fused benzene (B151609) and isothiazole (B42339) rings. The isothiazole moiety, with its sulfur and nitrogen heteroatoms, introduces specific reactive sites, while the benzene ring can undergo typical aromatic reactions, modulated by the fused heterocyclic system.

Oxidation Reactions

While direct oxidation studies on this compound are not extensively detailed in the reviewed literature, the oxidation of related benzo[d]isothiazol-3(2H)-ones provides insight into the potential oxidative pathways. The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides or S,S-dioxides.

Commonly, the oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides is achieved using various oxidizing agents. nih.gov Traditional methods have employed unstable peroxides like hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA), or halogenated reagents. nih.gov More recent methodologies have utilized reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in an aqueous medium, which offers a more environmentally friendly and efficient approach. nih.gov

A plausible nucleophilic mechanism for the oxidation of a benzo[d]isothiazol-3(2H)-one derivative using Selectfluor involves the initial coordination of the substrate with Selectfluor, forming a transient fluorosulfonium salt. nih.gov This intermediate then reacts with water to form the desired S-oxide product. nih.gov Radical trapping experiments have suggested that a single-electron transfer (SET) mechanism may also be operative. nih.gov

Table 1: Oxidation of a Benzo[d]isothiazol-3(2H)-one Derivative
Starting MaterialOxidizing AgentSolventProductYield
2-methylisothiazol-3(2H)-oneSelectfluorDMF/H₂O2-Methylisothiazol-3(2H)-one-1-oxide91% nih.gov

Reduction Reactions

Specific details on the reduction of this compound are limited in the available literature. However, general principles of reducing heterocyclic compounds can be applied. Catalytic hydrogenation is a common method for the reduction of heteroaromatic rings. tcichemicals.com Catalysts such as palladium on carbon (Pd/C) are frequently used for the hydrogenation of various functional groups and aromatic systems. tcichemicals.com

The reduction of related 3-substituted benzisoxazoles has been achieved through catalytic hydrogenation using a chiral ruthenium catalyst, leading to the reductive cleavage of the N–O bond. nih.gov This suggests that the N–S bond in this compound could potentially be cleaved under similar reductive conditions.

Metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents for various functional groups. umass.edumasterorganicchemistry.commasterorganicchemistry.com NaBH₄ is generally selective for aldehydes and ketones, while LiAlH₄ can reduce a wider range of functional groups, including esters and amides. umass.edumasterorganicchemistry.commasterorganicchemistry.com The applicability of these reagents to the isothiazole ring in this compound would depend on the specific reaction conditions and the reactivity of the C=N bond within the heterocyclic system.

Substitution Reactions

The benzisothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions. The positions of substitution are influenced by the electron distribution within the fused ring system.

Electrophilic Aromatic Substitution: The benzene portion of the this compound ring is expected to undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. oneonta.edulumenlearning.comyoutube.commasterorganicchemistry.com The heterocyclic ring acts as a deactivating group, making the benzene ring less reactive than benzene itself. The directing effect of the fused isothiazole ring would determine the position of substitution (ortho, meta, or para to the fusion).

Nucleophilic Substitution: The isothiazole ring itself contains sites susceptible to nucleophilic attack. For instance, studies on 2-substituted benzothiazoles have shown that nucleophilic aromatic substitution (SNAr) can occur at the C-2 position. cas.cn In the case of this compound, the C-3 position, bearing the methyl group, is a potential site for nucleophilic attack, especially if a suitable leaving group is present. Reactions of 3-chloro-1,2-benzisothiazole (B19369) with various nucleophiles have been shown to proceed with fission of the thiazole (B1198619) ring, indicating that nucleophilic attack can occur at either the sulfur or chlorine atom. rsc.org

Influence of Benzothiazole (B30560) Ring Reactive Positions

The reactivity of the this compound molecule is governed by the distinct electronic nature of its different positions. The molecule possesses both nucleophilic and electrophilic sites on the ring system. evitachem.com

C-3 Position: The carbon atom at the 3-position is bonded to both a nitrogen and a sulfur atom, making it electron-deficient and a potential site for nucleophilic attack.

Nitrogen Atom: The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base.

Sulfur Atom: The sulfur atom can be a site for both nucleophilic and electrophilic attack, and as mentioned earlier, is susceptible to oxidation.

Benzene Ring: The carbocyclic ring can undergo electrophilic substitution, with the regioselectivity being influenced by the electron-withdrawing nature of the fused isothiazole ring.

Heterocyclic Ring Transformations and Rearrangements

Beyond simple substitution and redox reactions, this compound and its derivatives can undergo more complex transformations involving the rearrangement of the heterocyclic ring.

Ring Expansion to 1,2-Benzothiazine Frameworks

A significant reaction of the 1,2-benzisothiazole (B1215175) scaffold is its ability to undergo ring expansion to form the six-membered 1,2-benzothiazine ring system. This transformation typically involves the insertion of a single carbon atom into the isothiazole ring.

Recent studies have shown that benzoisothiazol-3-ones can undergo a metal-free ring-expansion to construct 2,3-dihydro-4H-benzo[e] evitachem.comresearchgate.netthiazin-4-ones. nih.gov One proposed mechanism involves an initial HI-mediated ring-opening of the benzoisothiazol-3-one to form a disulfide intermediate. nih.gov This intermediate can then react with a methylene (B1212753) source, such as that generated from Selectfluor, to undergo ring expansion. nih.gov

Another study demonstrated a photochemical ring expansion of 1,2-benzisothiazole 1,1-dioxides to 1,3-2H-benzothiazine 1,1-dioxides upon irradiation. researchgate.net Furthermore, base-induced rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can lead to the formation of 1,2-benzisothiazoles, which can then be further rearranged to 1,2-benzothiazines. nih.gov

Table 2: Ring Expansion of a Benzisothiazole Derivative
Starting MaterialReagentsProductReaction Type
Benzoisothiazol-3-oneHI, DABCO·DCM2,3-dihydro-4H-benzo[e] evitachem.comresearchgate.netthiazin-4-oneMetal-free ring-expansion nih.gov
1,2-benzisothiazole 1,1-dioxidehv (254 nm), Methanol1,3-2H-benzothiazine 1,1-dioxidePhotochemical rearrangement researchgate.net

Ring-Annulations for Novel Heterocyclic Systems

Ring-annulation reactions involving the 1,2-benzisothiazole core provide effective pathways to novel heterocyclic structures. Recent studies have focused on the use of ynamides as versatile reaction partners, which, depending on the reaction conditions, can lead to different classes of fused heterocyclic compounds. nih.govfigshare.com These transformations are typically catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govfigshare.comacs.org

The TMSOTf-catalyzed [5+2] annulation reaction between 1,2-benzisothiazoles and ynamides at room temperature serves as a direct method for synthesizing biologically important 1,4-benzothiazepines. figshare.comacs.org This protocol has been successfully applied to a range of ynamides and 1,2-benzisothiazoles substituted on the benzene ring. acs.org For instance, 3-chloro-1,2-benzisothiazole reacts efficiently with various internal ynamides to afford 1,4-benzothiazepines in high to excellent yields (80–97%). acs.org However, the substitution at the 3-position of the benzisothiazole ring is critical. When this compound was subjected to these reaction conditions, the desired 1,4-benzothiazepine product was not obtained, and the starting material was largely recovered unchanged. acs.org

By modifying the reaction conditions, specifically by increasing the temperature, the reaction between 1,2-benzisothiazoles and ynamides can be switched from a [5+2] annulation to a desulfurizative annulation pathway. nih.govacs.org This alternative route provides access to functionalized 3-aminoisoquinolines. figshare.comacs.org The transformation involves a ring-contraction and sulfur atom extrusion driven by aromatization. acs.org This protocol has proven effective for a variety of substituted 1,2-benzisothiazoles and ynamides, including N-Ms-substituted and oxazolidinone-substituted variants. acs.org The method is particularly valuable as it provides a general route to construct 4-alkyl-substituted 3-aminoisoquinolines, which are not readily accessible through other known methods. acs.org

Steric hindrance plays a decisive role in the outcome of the annulation reactions between 1,2-benzisothiazoles and ynamides. acs.org The key step of S–N bond cleavage in the proposed reaction mechanism is highly sensitive to steric effects. acs.org The failure of this compound to yield the 1,4-benzothiazepine product is attributed to the significant steric hindrance imposed by the methyl group, which is larger than a chlorine atom and impedes this critical bond-cleavage step. acs.org

Steric effects are also observed with substitutions on the benzene ring of the 1,2-benzisothiazole. While 5-methyl- and 6-methyl-1,2-benzisothiazoles react smoothly, substitutions at the 4- and 7-positions lead to a noticeable decrease in product yields, an effect also attributed to steric hindrance. acs.org

Table 1: Effect of Steric Hindrance on Annulation Yields of Substituted 1,2-Benzisothiazoles with Ynamides
1,2-Benzisothiazole SubstituentReaction PathwayProductYield (%)Reference
3-Chloro[5+2] Annulation1,4-Benzothiazepine80-97 acs.org
3-Methyl[5+2] AnnulationNo Desired Product0 acs.org
5-MethylDesulfurizative Annulation6-Methyl-3-aminoisoquinoline96 acs.org
7-MethylDesulfurizative Annulation8-Methyl-3-aminoisoquinolineLower Yield acs.org
4-MethylDesulfurizative Annulation5-Methyl-3-aminoisoquinolineLower Yield acs.org

Thermal Chapman-Type Rearrangements

The benzisothiazole skeleton can undergo thermal rearrangements analogous to the classical Chapman rearrangement. A notable example is the thermal isomerization of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide to 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. conicet.gov.arresearchgate.net This [1,3']-isomerization occurs in the molten phase and is believed to proceed through an intermolecular mechanism rather than a classical intramolecular pathway. conicet.gov.ar

Computational models suggest that the intermolecular transfer of the methyl group is energetically preferred. conicet.gov.arresearchgate.net The primary driving force for this rearrangement is the thermodynamic stability of the product, which has a lower predicted energy (ca. 60 kJ mol⁻¹) due to reduced steric hindrance compared to the starting material. conicet.gov.arresearchgate.net Similarly, the Chapman-type rearrangement of a benzyl (B1604629) group from oxygen to nitrogen in 3-benzyloxy-1,2-benzisothiazole 1,1-dioxides has been shown to proceed via an ionic mechanism. core.ac.uk

Base-Induced Rearrangements (Diaza-Wittig Type)

The 1,2-benzisothiazole ring system is involved in base-induced rearrangements, notably those of the Diaza-Wittig type. While not a rearrangement of this compound itself, related precursors can rearrange to form the 1,2-benzisothiazole core. For example, the base-induced (t-BuOK) reaction of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can yield 1,2-benzisothiazoles through a diaza- acs.orgconicet.gov.ar-Wittig rearrangement. acs.org

Interestingly, the 1,2-benzisothiazole ring itself can be a substrate for a subsequent rearrangement. By altering the amount of base, the reaction pathway can be shifted. In the presence of a larger excess of base (e.g., 6 equivalents of t-BuOK), the initially formed 1,2-benzisothiazole can further rearrange into a 1,2-benzothiazine 1,1-dioxide, which represents a diaza- nih.govacs.org-Wittig type reaction. acs.org This demonstrates that the benzisothiazole system can be accessed and then transformed into a different heterocyclic ring under tunable basic conditions. acs.org

Table 2: Base-Induced Rearrangements Involving the 1,2-Benzisothiazole System
Starting MaterialBase (Equivalents)Rearrangement TypeMajor ProductReference
3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxidet-BuOK (2 equiv.)Diaza- acs.orgconicet.gov.ar-Wittig1,2-Benzisothiazole derivative acs.org
3,4-Dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxidet-BuOK (6 equiv.)Diaza- nih.govacs.org-Wittig1,2-Benzothiazine 1,1-dioxide acs.org
1,2-Benzisothiazole derivativet-BuOK (6 equiv.)Ring Expansion1,2-Benzothiazine 1,1-dioxide acs.org

Deep-Seated Rearrangements of the Benzisothiazole System

The benzisothiazole system is susceptible to deep-seated rearrangements that significantly alter the core heterocyclic structure. One of the most profound examples is the desulfurizative annulation with ynamides under heating. acs.org This reaction proceeds through a ring-contraction of an intermediate species, followed by the complete extrusion of the sulfur atom from the ring, ultimately driven by the formation of a stable aromatic isoquinoline (B145761) system. acs.org This transformation represents a fundamental reconstruction of the molecular scaffold.

Another deep-seated rearrangement is the base-induced ring expansion of the 1,2-benzisothiazole ring into the isomeric 1,2-benzothiazine system. acs.org This process, which can be considered a Diaza- nih.govacs.org-Wittig reaction, involves the cleavage of the C-S bond within the five-membered ring and the formation of a new C-N bond to generate a six-membered ring. The ability to selectively tune this rearrangement by controlling the amount of base highlights the intricate reactivity of the benzisothiazole core. acs.org

Specific Reaction Mechanisms

The reactivity of the 1,2-benzisothiazole scaffold is characterized by several key mechanistic pathways, including nucleophilic attack, bond-forming cyclizations, and functionalization reactions.

Nucleophilic Attack and Intramolecular Cyclization Mechanisms

The 1,2-benzisothiazole ring system is susceptible to nucleophilic attack, which can result in either direct substitution or a complete rearrangement of the heterocyclic core. Studies on 3-chloro-1,2-benzisothiazole demonstrate that the course of the reaction is highly dependent on the nature of the nucleophile. rsc.org

Mechanisms involving nucleophilic attack at either the sulfur or chlorine atom have been proposed. rsc.org For many strong nucleophiles, the reaction proceeds via an initial attack on the sulfur atom, which induces the cleavage of the weak N–S bond. This ring-opening step forms an intermediate S-substituted o-cyanothiophenol. semanticscholar.orgrsc.org This intermediate can then undergo a subsequent intramolecular cyclization, attacking the cyano group to form a new ring, ultimately yielding 3-aminobenzo[b]thiophen derivatives. semanticscholar.orgrsc.org

This pathway has been observed with a range of carbanions and other nucleophiles:

Carbanions : Pentane-2,4-dione, ethyl acetoacetate, and diethyl malonate react in the presence of a base to form substituted 3-aminobenzo[b]thiophens. semanticscholar.orgrsc.org

Cyanide : The reaction with sodium cyanide leads to a mixture of products arising from ring fission, including o-cyanophenyl thiocyanate (B1210189) and bis-(o-cyanophenyl) disulfide. rsc.org

Organolithium Reagents : n-butyl-lithium results in the ring-opened product o-(n-butylthio)benzonitrile. rsc.org

In contrast, some nucleophiles can achieve direct substitution at the 3-position without causing ring fission. For example, treatment with ethanolic sodium ethoxide affords 3-ethoxy-1,2-benzisothiazole, indicating a more classical nucleophilic aromatic substitution pathway. rsc.org

Intramolecular cyclization is also a fundamental mechanism for the synthesis of the 1,2-benzisothiazole ring itself. A common strategy involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides, which facilitates the coupling of N–H and S–H bonds to form the defining N–S bond of the heterocycle. nih.govmdpi.com

C–S and N–S Bond Formation Processes

The formation of the C–S and N–S bonds is central to the synthesis of the 1,2-benzisothiazole core. Various catalytic systems have been developed to efficiently construct the ring system, often through cascade reactions.

N–S Bond Formation: This is typically the key ring-closing step.

Copper-catalyzed cyclization : Cu(I) catalysts are effective in promoting the intramolecular N–S bond formation from 2-mercaptobenzamides, using oxygen as the sole oxidant. nih.govmdpi.com

Cobalt-catalyzed cyclization : Heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS) have been used to synthesize 1,2-benzisothiazol-3(2H)-ones in aqueous media. nih.govresearchgate.net

Electrochemical cyclization : Electrochemistry provides a green alternative to chemical oxidants for achieving the dehydrogenative cyclization to form the N–S bond. nih.gov

C–S and N–S Bond Formation Cascades: Many synthetic approaches build the ring through a sequence where C–S bond formation is followed by N–S cyclization.

From 2-halobenzamides : Copper-catalyzed reactions of 2-halobenzamides with sulfur sources like elemental sulfur (S₈) or carbon disulfide (CS₂) enable a cascade process of C–S bond formation followed by N–S bond cyclization. nih.gov The use of elemental sulfur is considered an economical and low-toxicity method. researchgate.net

Via C–H Activation : A modern approach involves a copper-mediated cascade that begins with the activation of a C–H bond on a benzamide, followed by C–S and N–S bond formation using elemental sulfur. researchgate.netacs.org The addition of TBAI (tetrabutylammonium iodide) has been found to be crucial for the success of this transformation. acs.org

Below is a table summarizing various methods for the synthesis of the 1,2-benzisothiazol-3(2H)-one core, highlighting the bond formation strategy.

Starting MaterialReagents/CatalystBond Formation StrategyRef.
2-MercaptobenzamidesCu(I), O₂Intramolecular N–S nih.govmdpi.com
2-MercaptobenzamidesCoPcS, O₂, H₂OIntramolecular N–S nih.govresearchgate.net
2-MercaptobenzamidesElectrochemicalIntramolecular N–S nih.gov
2-HalobenzamidesS₈, CuClIntermolecular C–S, then Intramolecular N–S nih.gov
2-HalobenzamidesCS₂, Cu(I), L-prolineIntermolecular C–S, then Intramolecular N–S nih.gov
BenzamidesElemental Sulfur, Cu(II)C–H Activation / C–S / N–S Cascade researchgate.netacs.org

C–H Functionalization Methodologies

While C–H functionalization is a prominent strategy in modern organic synthesis, its application to the pre-formed this compound ring is not extensively documented. In contrast, the isomeric benzothiazole system undergoes well-studied regioselective C2–H functionalization. nih.govresearchgate.netlookchem.comacs.org

For the 1,2-benzisothiazole family, C–H functionalization has been primarily exploited as a method for the de novo synthesis of the heterocyclic core rather than for the modification of an existing ring. researchgate.netacs.org Research by Wu, Shi, and co-workers demonstrated a copper-mediated synthesis of benzo[d]isothiazolones that relies on an initial C–H activation of benzamides. researchgate.net This is followed by a C–S/N–S bond formation cascade using elemental sulfur as the sulfur source. researchgate.netacs.org This approach represents an efficient pathway to the core structure, bypassing the need for pre-functionalized starting materials like 2-halobenzamides.

Dimerization Kinetics and Mechanistic Studies

Specific studies focusing on the dimerization kinetics or mechanisms of this compound are not widely reported in the scientific literature. The reactivity of the 1,2-benzisothiazole core is typically dominated by reactions involving nucleophilic attack, ring-opening, or side-chain modifications. However, complex transformations involving a "self-dimerization process" have been noted in related systems under specific conditions. For instance, the HI-mediated ring-expansion of benzisothiazol-3-one can proceed through an intermediate that reacts with itself to form more complex, dimeric structures. mdpi.com This, however, is a multi-step synthetic transformation rather than a simple dimerization of the parent heterocycle.

Reactivity Modulation by Sulfone Groups

The oxidation of the sulfur atom in the 1,2-benzisothiazole ring to a sulfone (1,1-dioxide) dramatically alters the molecule's electronic properties and reactivity. The resulting 1,2-benzisothiazole-3-one-1,1-dioxide scaffold, commonly known as saccharin, and its derivatives are a widely investigated class of compounds. thieme-connect.com

The sulfone group acts as a powerful electron-withdrawing group, which has several significant consequences:

Structural Effects : The presence of the dioxide group enforces a planar geometry on the benzisothiazole moiety. researchgate.netnih.gov

Increased Stability : The 1,2-benzisothiazole 1,1-dioxide core is a highly stable ring system. This stability is evident in rearrangement reactions where other heterocyclic systems contract to form this favored structure. For example, 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can undergo a base-induced, diaza- nih.govnih.gov-Wittig rearrangement to furnish 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides. acs.orgmdpi.com

Modified Synthesis Routes : The synthesis of these sulfones can be achieved through the oxidation of the corresponding 1,2-benzisothiazol-3-ones. The degree of oxidation can be controlled; selective oxidation to the 1-oxide (sulfoxide) is possible using specific reagents like m-CPBA or by reacting thioether precursors with halogenating agents in the presence of water. thieme-connect.com Harsher conditions can lead to the fully oxidized 1,1-dioxide (sulfone). thieme-connect.com

Biological Activity : The electronic changes imparted by the sulfone group are crucial for the biological activity of many derivatives, which have been investigated as enzyme inhibitors and for other medicinal applications. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1,2 Benzisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the molecular structure of 3-Methyl-1,2-benzisothiazole by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR Spectral Analysis

Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Data represents typical ranges for the benzisothiazole scaffold and may vary based on solvent and experimental conditions.

Proton AssignmentExpected Chemical Shift (δ ppm)Multiplicity
-CH₃~2.8Singlet (s)
Aromatic Protons (H4-H7)7.3 - 8.1Multiplet (m)

Carbon-13 NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Notably, the quaternary carbons involved in the ring fusion (C3a and C7a) and the carbon atom double-bonded to nitrogen (C3) exhibit characteristic downfield shifts. thieme-connect.de

In the ¹³C NMR spectra of 3-alkyl-1,2-benzisothiazoles, the signal for the C3 carbon typically appears in the range of δ 161–165. thieme-connect.de The C3a ring-fusion carbon resonance is generally found at δ 128–130, while the C7a carbon, adjacent to the nitrogen atom, resonates further downfield at approximately δ 148–153 when measured in deuterated chloroform (B151607) (CDCl₃). thieme-connect.de

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data based on typical ranges for 3-alkyl-1,2-benzisothiazoles in CDCl₃. thieme-connect.de

Carbon AssignmentExpected Chemical Shift (δ ppm)
-CH₃~20
Aromatic Carbons (C4-C7)122 - 135
C3a128 - 130
C7a148 - 153
C3161 - 165

Flow ¹H NMR for Kinetic Studies

Flow ¹H NMR spectroscopy is a sophisticated technique for real-time monitoring of chemical reactions, enabling the determination of kinetic parameters. guidechem.com In contrast to static batch-mode reactions, flow chemistry involves the continuous introduction of reagents into a reactor, with the product stream flowing through the NMR probe for analysis. guidechem.comresearchgate.net This methodology allows for the study of reaction kinetics by observing the concentration changes of reactants, intermediates, and products as a function of time or position within the flow reactor. acs.org

For reactions involving this compound, such as alkylation or ring-opening, flow NMR can provide invaluable mechanistic insights. By continuously monitoring the reaction mixture, one can track the disappearance of signals corresponding to the starting material and the concurrent appearance of new signals from the product(s). This data facilitates the calculation of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions like temperature and residence time. researchgate.net Techniques such as stopped-flow NMR, where the flow is halted for data acquisition, are particularly effective for studying fast, off-equilibrium chemical reactions. acs.orgliverpool.ac.uk

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction (SC-XRD) for Stereochemical Assignment

Single Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of a molecule's structure. While specific crystallographic data for the parent this compound is not detailed in the available literature, analysis of closely related derivatives, such as 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, illustrates the power of this technique.

In such an analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The data reveals the unit cell dimensions and space group of the crystal. For the aforementioned derivative, the crystal system was determined to be monoclinic with the space group P2₁/m. The analysis further reveals that the benzisothiazole moiety is planar. This structural information is critical for understanding the molecule's physical properties and reactivity. The precise atomic coordinates obtained from SC-XRD are essential for confirming stereochemical assignments and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Utilization of SHELX Programs for Structure Refinement

The raw diffraction data obtained from an SC-XRD experiment must be processed and refined to yield a final, accurate molecular structure. The SHELX suite of programs is a widely used and powerful tool for this purpose. The process typically involves two main stages: structure solution and structure refinement.

Initially, a program like SHELXS or SHELXT uses direct methods or Patterson methods to solve the "phase problem" and generate an initial model of the electron density and atomic positions. thieme-connect.de Following this, the SHELXL program is employed for full-matrix least-squares refinement. This iterative process refines the atomic coordinates, site occupancy factors, and atomic displacement parameters (thermal motion) to achieve the best possible agreement between the experimentally observed diffraction data (the .hkl file) and the data calculated from the structural model (the .ins file). thieme-connect.de The quality of the final refined structure is assessed by metrics such as the R-factor (residual factor), which quantifies the goodness of fit. SHELXL can also model complex phenomena such as atomic disorder and twinning, making it an indispensable tool for crystallographers.

ORTEP-III for Thermal Ellipsoid Diagrams

Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP) is a critical tool in crystallography for the visualization of molecular structures. nist.gov An ORTEP-III diagram illustrates the anisotropic displacement parameters of atoms in a crystal lattice, where atoms are represented by ellipsoids. researchgate.net The size and orientation of these ellipsoids indicate the probability of finding an atom's center at a particular point, reflecting its thermal vibration within the crystal. researchgate.net Typically, these ellipsoids are drawn at a 50% probability level. researchgate.net

Analysis of Bond Angles and Dihedral Angles

The precise geometry of this compound is defined by its bond angles and dihedral angles, which are best determined through X-ray crystallography. In the absence of specific crystallographic data for the title compound, the data for 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide can serve as a reference. researchgate.net

The benzisothiazole ring system is largely planar. researchgate.net The internal bond angles of the fused benzene (B151609) and isothiazole (B42339) rings are expected to deviate slightly from the ideal angles of a regular hexagon (120°) and pentagon (108°) due to the strain of fusion and the different electronegativities of the constituent atoms (carbon, nitrogen, and sulfur). For instance, the C-S-N angle within the five-membered ring will be significantly smaller than the internal angles of the benzene ring.

The dihedral angles, which describe the rotation around a bond, are crucial for defining the three-dimensional shape of the molecule. For the benzisothiazole core, the dihedral angles would be close to 0° or 180°, confirming its planarity. researchgate.net The orientation of the methyl group relative to the ring is determined by the dihedral angle involving the atoms of the methyl group and the atoms of the isothiazole ring to which it is attached.

Table 1: Representative Bond Angles for a Substituted Benzisothiazole System

AtomsAngle (°)
C-S-N~95-100
S-N-C~110-115
N-C-C (ring)~115-120
C-C-C (benzene)~118-122

Note: These are approximate values based on related structures and are for illustrative purposes.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The IR spectrum of this compound is expected to show a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: These bands typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methyl group will exhibit symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ range.

C=C stretching: The aromatic ring will have characteristic stretching vibrations between 1450 and 1600 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond in the isothiazole ring is expected to absorb in the 1500-1650 cm⁻¹ region.

C-S and S-N stretching: These vibrations occur at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹.

For comparison, the parent compound benzothiazole (B30560) shows characteristic IR bands that would be present, with some shifts, in the spectrum of its 3-methyl derivative. nist.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the infrared spectrum and aid in the assignment of experimental bands. researchgate.net

Table 2: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3100-3000Aromatic C-H Stretch
3000-2850Methyl C-H Stretch
1650-1500C=N Stretch
1600-1450Aromatic C=C Stretch
1450-1350Methyl C-H Bend
Below 1000C-S, S-N Stretches, Ring Deformations

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. ias.ac.in While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. ias.ac.in Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also be expected to show the characteristic vibrations of the benzisothiazole ring and the methyl group. The aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the molecule, in particular, tend to give rise to intense Raman scattering. The C-S and S-N stretching vibrations are also typically observable in the Raman spectrum. The FT-Raman spectrum of the parent benzothiazole has been studied and provides a basis for the interpretation of the spectrum of its derivatives. researchgate.netcore.ac.uk

Ultraviolet-Visible (UV/Vis) Spectroscopy for Intermolecular Interactions

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The benzisothiazole ring system is a chromophore, meaning it is the part of the molecule that absorbs light. The UV/Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. The NIST Chemistry WebBook provides UV/Visible spectral data for the parent benzothiazole, which shows characteristic absorption maxima. nist.gov

Intermolecular interactions, such as hydrogen bonding or π-π stacking, can influence the electronic environment of the chromophore and thus cause shifts in the absorption maxima (λmax). A red shift (bathochromic shift) to a longer wavelength or a blue shift (hypsochromic shift) to a shorter wavelength can be observed. By studying the UV/Vis spectrum of this compound in different solvents of varying polarity and hydrogen bonding capability, it is possible to gain insights into the nature of the intermolecular forces at play. For example, solvents that can engage in hydrogen bonding with the nitrogen atom of the isothiazole ring may cause a shift in the n → π* transition.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation of the molecular ion would proceed through various pathways, leading to the formation of smaller, stable cations. Common fragmentation patterns for aromatic and heterocyclic compounds include the loss of small neutral molecules or radicals.

While the direct mass spectrum for this compound is not provided in the search results, the mass spectrum of 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide from the NIST WebBook offers a valuable comparison for a related structure. nist.govnist.gov The fragmentation of aromatic systems is often characterized by the stability of the resulting ions. libretexts.org For this compound, one might expect fragmentation pathways involving the loss of the methyl group, cleavage of the isothiazole ring, or loss of sulfur-containing fragments. The analysis of these fragment ions allows for the confirmation of the molecular structure.

Table 3: Hypothetical Major Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment
149[M]⁺˙ (Molecular Ion)
134[M - CH₃]⁺
104[M - S, -H]⁺
77[C₆H₅]⁺ (Phenyl cation)

Note: These are predicted fragments based on general fragmentation principles and the structure of the molecule.

Computational Chemistry and Theoretical Modeling of 3 Methyl 1,2 Benzisothiazole

Density Functional Theory (DFT) Investigations

DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. It has been successfully applied to benzisothiazole derivatives to understand their geometry, electronic properties, and spectroscopic features.

DFT calculations are instrumental in tuning the electronic properties of benzisothiazole derivatives for specific applications, such as in organic electronics. By studying the effects of different substituent groups, researchers can modulate key electronic parameters. For instance, the introduction of electron-donating groups (like -CH₃) or electron-withdrawing groups (-NO₂) significantly influences the optoelectronic and charge transport properties of the benzothiazole (B30560) core. nih.gov

Theoretical studies on various benzothiazole and benzothiazine derivatives have shown that the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be controlled. In some derivatives, the HOMO is delocalized over one part of the molecule while the LUMO is localized on the benzothiazole moiety, indicating a clear intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule. researchgate.net This ability to engineer the electronic landscape is crucial for designing molecules with desired functionalities for use in organic field-effect transistors (OFETs), photovoltaics, and organic thin-film transistors (OTFTs). nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties. wikipedia.org It focuses on the interaction between the HOMO and the LUMO of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic behavior. sciencepub.net

In studies of benzothiazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. ukm.my A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. sciencepub.net For example, in a study of substituted benzothiazolyl-benzoylthiourea compounds, the HOMO was located on the benzothiazole moiety, while the LUMO was found on the benzoylthiourea (B1224501) fragment, indicating that electrons have a high affinity to delocalize from the benzothiazole (donor) to the benzoylthiourea (acceptor). ukm.my

The energies of the HOMO and LUMO are also correlated with the ionization potential and electron affinity, respectively. Computational studies on a series of benzothiazole derivatives showed that substituting an electron-withdrawing -NO₂ group lowered both the HOMO and LUMO energy levels, resulting in a reduced energy gap and enhanced charge transport properties. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Benzothiazole Derivatives at the B3LYP/6-31+G** Level. nih.gov
Compound DerivativeEHOMO (S0)ELUMO (S0)Egap (S0)
Comp1 (thiophene-based)-5.59-1.953.64
Comp2 (furan-based)-5.58-1.883.70
Comp3 (furan-based with -NO2)-6.18-3.352.83
Comp4 (thiophene-based with -CH3)-5.52-1.923.60

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing sulfur, like 3-Methyl-1,2-benzisothiazole, it is crucial to select a basis set that can adequately describe the electronic structure, particularly around the hypervalent sulfur atom in related dioxides.

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used and has been shown to provide reliable results for benzothiazole systems. nih.govresearchgate.netresearchgate.net

The selection of the basis set is equally important. Pople-style basis sets, such as 6-31G or 6-311G, are frequently employed. For enhanced accuracy, these are augmented with polarization functions (e.g., (d,p)) and diffuse functions (+ or ++). Polarization functions allow for non-spherical distribution of electron density, which is essential for describing bonding accurately. Diffuse functions are necessary for describing anions, excited states, and systems with lone pairs of electrons more accurately.

Chemical reactions and spectroscopic measurements are often performed in solution, where solvent molecules can significantly influence the electronic properties of the solute. Computational models can account for these effects, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). imist.ma

In the PCM approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This method allows for the calculation of properties in different solvents by changing the dielectric constant in the model. imist.ma

Studies on carbazole-benzothiazole compounds using a TD-DFT/PCM approach have shown that solvent polarity can induce significant changes in absorption and emission spectra, a phenomenon known as solvatochromism. imist.ma An increase in solvent polarity generally leads to a red shift (a shift to longer wavelengths) in the absorption maximum. imist.ma This is because the excited state, which often has a more polar character or a larger dipole moment than the ground state, is stabilized to a greater extent by the polar solvent. These theoretical calculations are crucial for understanding and predicting how a molecule like this compound would behave in different chemical environments. nih.gov

DFT calculations are a reliable method for predicting the equilibrium geometry of molecules, including bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process finds the minimum energy conformation of the molecule. For benzothiazole and its derivatives, theoretical calculations of geometric parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netcore.ac.uk It is noted that calculated values typically correspond to an isolated molecule in the gas phase, whereas experimental data are often from the solid state, which can lead to minor discrepancies. researchgate.net

Once the geometry is optimized, harmonic vibrational frequencies can be calculated. These theoretical frequencies correspond to the normal modes of vibration of the molecule. core.ac.uk Comparing the calculated vibrational spectra (IR and Raman) with experimental spectra is a standard method for validating the computational model. core.ac.uknbu.edu.sa DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to reproduce experimental vibrational spectra of benzothiazole derivatives with good accuracy, aiding in the assignment of complex spectral bands. nbu.edu.sa

Table 2: Selected Optimized Geometric Parameters for Benzothiazole Calculated at Different Levels of Theory. researchgate.net
ParameterBondHF/6-311++G(d,p)B3LYP/6-311++G(d,p)
Bond Length (Å)S1-C21.7371.758
Bond Length (Å)C2-N31.2981.312
Bond Length (Å)N3-C91.3891.399
Bond Angle (°)C2-S1-C889.389.1
Bond Angle (°)S1-C2-N3115.5115.3
Bond Angle (°)C2-N3-C9109.8110.1

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies are instrumental in unraveling the complex reaction mechanisms and kinetics associated with this compound. By mapping out potential energy surfaces, identifying transition states, and calculating activation barriers, computational models provide a detailed picture of chemical transformations.

Mechanistic Pathway Elucidation through Computational Models

Computational models have been effectively used to elucidate the mechanistic pathways of reactions involving benzothiazole derivatives. For example, theoretical investigations into the atmospheric oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals have detailed complex, multi-stage reaction mechanisms. nih.govresearchgate.net These studies reveal how the substitution of a methyl group influences reactivity and product formation, highlighting the importance of computational chemistry in understanding reaction intricacies. nih.govresearchgate.net The formation of an aldehyde product from the methyl group, for instance, was shown to proceed through a sequence of five distinct stages. researchgate.net

Energetic Preferences of Rearrangement Processes

The energetic preferences of rearrangement processes in benzisothiazole derivatives have been a subject of theoretical investigation. In a study on the thermal rearrangement of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides, computational calculations were performed to examine the activation energies of different rearrangement pathways. core.ac.uk These calculations helped to explain the observed product distributions by comparing the energetic favorability of concerted versus ionic mechanisms. core.ac.uk The results indicated that for the migration of an allyl group, both libretexts.orglibretexts.org- and libretexts.orgnih.gov-rearrangements could be expected. core.ac.uk

Rearrangement PathwayCalculated Activation Enthalpy (Relative)SolventReference
Concerted libretexts.orglibretexts.org-shiftSimilar in both solventsEthanol, Toluene core.ac.uk
Ionic (via direct scission)Much greater in TolueneEthanol, Toluene core.ac.uk

Kinetic Studies and Activation Energy Calculations (Arrhenius Equation)

The kinetics of chemical reactions involving this compound can be quantitatively described using the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature. libretexts.orgopentextbc.ca

k = A * e^(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Computational chemistry provides a means to calculate the activation energy (Ea) for proposed reaction steps, which can then be used to predict reaction rates. csbsju.edulibretexts.org By determining the energy of the transition state relative to the reactants, the activation barrier can be calculated. This approach has been applied to various reactions involving heterocyclic compounds to understand their kinetic behavior. For instance, in the reaction of the methyl radical with HBr, the activation energy was found to change significantly with temperature, a behavior that was investigated through both experimental measurements and theoretical calculations. nih.gov

Sensitivity Analysis of Bond Cleavage to Steric Hindrance

The influence of steric hindrance on bond cleavage is a critical aspect of chemical reactivity that can be effectively probed through computational sensitivity analysis. While specific studies focusing solely on this compound are limited, the principles are well-established. For example, in the lithiation of 3-methyl-5-phenylisothiazole, the reactivity of the C-3 methyl group is explored, which is influenced by the steric and electronic environment of the molecule. sci-hub.se Computational models can systematically vary substituent groups to quantify the impact of steric bulk on the activation energy required for bond breaking. This type of analysis provides valuable insights into how molecular structure dictates reaction pathways and rates.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanisms of action at the molecular level.

Studies on various benzothiazole derivatives have utilized molecular docking to investigate their binding affinity and modes of interaction with a range of biological targets. biointerfaceresearch.comnih.gov For instance, docking studies on novel benzothiazole derivatives have been performed to explore their potential as antimicrobial agents by targeting enzymes like dihydroorotase. nih.gov In these simulations, the benzothiazole derivative is placed into the active site of the target protein to determine the most stable binding conformation. The results of such studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the molecule's biological activity. nih.gov For example, research on certain benzothiazole compounds showed the formation of hydrogen bonds with active site residues like LEU222 or ASN44 in E. coli dihydroorotase. nih.gov Similarly, docking studies have been employed to design and evaluate benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com

Simulation of Intermolecular Interactions (e.g., DNA Binding)

Beyond docking with proteins, computational simulations are used to model the intermolecular interactions of benzisothiazole-related compounds with other crucial biomolecules like DNA. Molecular dynamics (MD) simulations, in particular, provide a dynamic view of these interactions over time.

Research on benzothiazole derivatives has explored their ability to bind to DNA. niscpr.res.inniscpr.res.in One study investigated the interaction of a benzothiazole-based compound (BNTZA) with an AT-rich sequence of DNA. niscpr.res.inniscpr.res.in Through 50-nanosecond MD simulations, it was found that the compound effectively binds to the minor groove of the DNA. niscpr.res.inniscpr.res.in This binding is stabilized by various intermolecular forces. The analysis of the simulation can reveal detailed information about the stability of the DNA-ligand complex, including conformational changes in the DNA structure upon binding. niscpr.res.inniscpr.res.in Such studies are vital for the development of molecules that can target specific DNA sequences to control gene expression. niscpr.res.in

Gibbs Free Energy Validation for Biological Binding

A critical aspect of validating the results of molecular docking and simulation studies is the calculation of binding free energy. The Gibbs free energy (ΔG) of binding is a thermodynamic quantity that indicates the spontaneity and stability of the interaction between a ligand and its target. purdue.eduwikipedia.orglibretexts.org A negative ΔG value signifies a favorable and spontaneous binding event.

In the context of benzothiazole derivatives, binding free energy calculations have been used to support docking and simulation results. For the benzothiazole compound (BNTZA) that binds to DNA, the binding free energy was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. niscpr.res.in The study reported a favorable summarized binding free energy of –24.79 kcal/mol, which was largely driven by van der Waals interactions (–30.82 kcal/mol). niscpr.res.in This negative binding free energy corroborates the docking scores and simulation results, confirming a stable interaction between the benzothiazole derivative and the DNA molecule. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comnih.gov QSAR models are valuable tools in drug design for predicting the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of 1,2-benzisothiazol-3-one derivatives to model their inhibitory activity against caspase-3, an enzyme involved in apoptosis. brieflands.comnih.gov In this research, a model was developed using the stepwise-multiple linear regression (SW-MLR) method. brieflands.comnih.gov The dataset was divided into a training set of 43 compounds to build the model and a test set of 10 compounds to validate its predictive power. brieflands.com

The resulting QSAR model was found to be statistically robust and predictive. brieflands.comnih.gov The model's quality was demonstrated by several statistical parameters. brieflands.comnih.gov The correlation coefficient (R²) for the training set was 0.91, indicating a strong correlation between the descriptors and the biological activity. brieflands.comnih.gov The model's internal predictive ability was confirmed by a leave-one-out cross-validation correlation coefficient (Q²) of 0.80. brieflands.comnih.gov For the external test set, the correlation coefficient was 0.59. brieflands.comnih.gov The study concluded that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments were significant in determining the caspase-3 inhibitory activity of these 1,2-benzisothiazol-3-one derivatives. brieflands.comnih.gov

Statistical Parameters of the SW-MLR QSAR Model for 1,2-Benzisothiazol-3-one Derivatives brieflands.comnih.gov
ParameterValueDescription
R² (Training Set)0.91Correlation coefficient for the training set, indicating the goodness of fit of the model.
Q² (LOO Cross-Validation)0.80Leave-one-out cross-validation correlation coefficient, indicating the internal predictive ability of the model.
R² (Test Set)0.59Correlation coefficient for the external test set, indicating the external predictive ability of the model.

Biological Activity and Mechanistic Pathways of 3 Methyl 1,2 Benzisothiazole

Anticancer Potential and Cellular Mechanisms

Induction of Apoptosis Mechanisms

Derivatives of the benzisothiazole scaffold have demonstrated the ability to induce apoptosis, or programmed cell death, through various cellular pathways. One key mechanism involves the mitochondria-mediated intrinsic pathway. frontiersin.org Studies on novel benzothiazole (B30560) derivatives have shown they can promote the accumulation of reactive oxygen species (ROS) in tumor cells. researchgate.net This increase in ROS leads to a loss of the mitochondrial transmembrane potential, a critical event in the initiation of apoptosis. researchgate.net

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. frontiersin.org Research has indicated that certain 2-amino-5-benzylthiazole derivatives can decrease the levels of the anti-apoptotic Bcl-2 protein while increasing the levels of the pro-apoptotic Bim protein. ukrbiochemjournal.org This shift in the balance of Bcl-2 family proteins favors the release of cytochrome c from the mitochondria. frontiersin.org Once in the cytoplasm, cytochrome c interacts with other factors to activate caspase-9, which in turn activates downstream executioner caspases like caspase-3 and caspase-7, leading to the dismantling of the cell. frontiersin.org

Furthermore, these compounds have been observed to induce the cleavage of PARP1 and caspase-3 in leukemia cells. ukrbiochemjournal.org The cleavage and subsequent activation of caspase-3 is a central event in the execution phase of apoptosis. mdpi.com Some derivatives also increase the levels of the mitochondrion-specific endonuclease G (EndoG), which contributes to DNA fragmentation during apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org Ultimately, these coordinated events result in the characteristic morphological changes of apoptosis, including DNA degradation, chromatin condensation, and cell shrinkage. frontiersin.org

Interaction with DNA and Topoisomerase II Inhibition

Certain derivatives of 3-methyl-1,2-benzisothiazole have been identified as potent inhibitors of human DNA topoisomerase IIα, an essential enzyme in managing DNA topology during replication and transcription. researchgate.net DNA topoisomerases are crucial for relieving torsional stress in DNA by creating transient breaks in the DNA backbone. nih.gov

One notable derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a highly effective inhibitor of human topoisomerase IIα with a very low IC50 value of 39 nM. researchgate.net Mechanistic studies revealed that BM3 does not act as a DNA intercalator, meaning it does not insert itself between the base pairs of the DNA. researchgate.net Instead, it is classified as a DNA minor groove-binding agent. researchgate.net

Modulation of Inflammatory Cytokines

The inflammatory response is a complex biological process orchestrated by a variety of signaling molecules, among which cytokines play a pivotal role. mdpi.com Pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α are key mediators in the initiation and propagation of inflammation. mdpi.comnih.gov

Research has shown that methylisothiazolinone (MIT), a related isothiazolinone compound, can induce an inflammatory response in human bronchial epithelial cells by increasing the secretion of these pro-inflammatory cytokines. nih.gov Specifically, exposure to MIT led to elevated levels of IL-1β, IL-6, and interferon-γ, as well as the chemokine IL-8. nih.gov This suggests that compounds within the isothiazole (B42339) family have the potential to modulate inflammatory pathways by influencing cytokine production. nih.gov The expression of these cytokines is often regulated by transcription factors like NF-κB and AP-1, which are central to the inflammatory signaling cascade. mdpi.com

Enzyme Inhibition Kinetics and Target Interaction

Inhibition of Caspase-3 and Apoptosis Regulation

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of programmed cell death. mdpi.com The inhibition of caspase-3 can be a therapeutic strategy to prevent excessive cell death in various pathological conditions. ekb.eg

A series of 1,2-benzisothiazol-3-one derivatives has been synthesized and evaluated for their ability to inhibit caspase-3. nih.gov Several of these compounds demonstrated potent inhibitory activity against caspase-3, with some exhibiting IC50 values in the low nanomolar range. nih.gov For instance, compound 5i was identified as a particularly potent inhibitor with an IC50 of 1.15 nM. nih.gov

These inhibitors have shown significant protective effects against apoptosis in cell-based assays. nih.gov Molecular docking studies have provided insights into the interaction between these inhibitors and the active site of caspase-3, predicting their binding modes. nih.gov The inhibition of caspase-3 by these compounds directly interferes with the execution phase of apoptosis, thereby regulating cell death. ugent.be

Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives Against Caspase-3
CompoundIC50 (nM)Reference
5i1.15 nih.gov

Inhibition of Viral Proteases (e.g., DENV, WNV NS2B/NS3)

The NS2B/NS3 protease is an essential enzyme for the replication of flaviviruses such as Dengue virus (DENV) and West Nile virus (WNV). accscience.com This makes it a prime target for the development of antiviral therapies. nih.gov Derivatives of 1,2-benzisothiazol-3(2H)-one (BIT) have been investigated as potential inhibitors of this viral protease. researchgate.netmdpi.com

Screening of compound libraries has identified several BIT derivatives that exhibit noteworthy inhibitory activity against the DENV NS2B-NS3 protease. researchgate.net Enzyme kinetic assays have shown that these compounds can act as inhibitors, with some displaying IC50 values in the low-micromolar range. mdpi.com For example, certain benzothiazole derivatives have been reported to inhibit the DENV protease with IC50s in this range. nih.gov

The mode of inhibition for some of these compounds has been determined to be noncompetitive. researchgate.net Molecular docking studies suggest that these inhibitors bind to an allosteric site on the protease, rather than the active site, leading to a conformational change that inhibits its function. nih.gov Furthermore, cell-based assays have confirmed that these compounds can suppress DENV replication and infectivity, indicating their potential as leads for the development of new anti-dengue therapeutics. mdpi.com

Inhibitory Activity of Benzisothiazole Derivatives Against DENV NS2B/NS3 Protease
Compound TypeIC50 RangeMode of InhibitionReference
Benzothiazole DerivativesLow-micromolarNoncompetitive nih.govresearchgate.net
1,2-benzisothiazol-3(2H)-one DerivativesMicromolarNot specified mdpi.com

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a therapeutic strategy for treating infections caused by these organisms. nih.gov

Benzothiazole analogs have been synthesized and evaluated for their urease inhibitory activity. nih.gov Many of these compounds have shown excellent inhibitory potential, with IC50 values ranging from the low micromolar to nanomolar scale. nih.gov In one study, seventeen out of twenty synthesized analogs demonstrated outstanding urease inhibitory potential when compared to the standard inhibitor thiourea (B124793) (IC50 19.46±1.20μM), with IC50 values as low as 1.4±0.10μM. nih.gov

Molecular docking studies have been employed to understand the binding interactions of these active analogs with the urease enzyme, confirming their potential as effective inhibitors. nih.gov The potent inhibitory activity of these benzothiazole derivatives suggests they could be promising candidates for the development of new drugs to combat urease-producing pathogens. researchgate.netresearchgate.net

Urease Inhibitory Activity of Benzothiazole Analogs
Compound SeriesIC50 Range (µM)Reference CompoundReference IC50 (µM)Reference
Benzothiazole analogs (1-20)1.4 - 34.43Thiourea19.46 ± 1.20 nih.gov
1,2-benzothiazine-N-arylacetamide derivatives 5(a-n)9.8 - 20.7Thiourea22.3 ± 0.031 nih.gov

Carbonic Anhydrase Inhibition

This compound and its derivatives have been investigated for their inhibitory effects on carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. unifi.it Novel benzothiazole derivatives, particularly those incorporating amino acid moieties, have demonstrated significant in vitro inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA V, and hCA XIII. nih.govnih.gov

Studies have shown that these compounds can exhibit inhibition constants in the micromolar range, indicating a notable potential for enzyme inhibition. nih.govnih.gov For instance, certain amino acid-benzothiazole conjugates have been found to be particularly effective against hCA V and hCA II. nih.govnih.gov The inhibitory power of these compounds is influenced by their specific molecular structures, with even minor modifications to the scaffold or substituents leading to significant changes in activity. researchgate.net

The following table summarizes the carbonic anhydrase inhibitory activity of selected benzothiazole derivatives against various human CA isoforms.

CompoundhCA I (Kᵢ in µM)hCA II (Kᵢ in µM)hCA V (Kᵢ in µM)hCA XIII (Kᵢ in µM)
1 88.12.94.555.2
AAZ (Acetazolamide) 0.250.0120.0580.019

Data sourced from a study on novel benzothiazole derivatives incorporating amino acid moieties. nih.gov

Competitive Inhibition Modes

In the context of enzyme inhibition, competitive inhibition is a mechanism where an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. wikipedia.org This competition for the active site effectively reduces the enzyme's activity. The outcome of this competition is dependent on the concentrations of both the inhibitor and the substrate. wikipedia.org By increasing the substrate concentration, the inhibitory effect can be overcome as it becomes more probable for the substrate to bind to the active site. wikipedia.org

While the broader class of benzisothiazole derivatives has been studied for various enzyme inhibitions, the specific mode of inhibition, such as competitive inhibition, for this compound itself is a subject of detailed kinetic studies. For a compound to act as a competitive inhibitor of a specific enzyme, its molecular structure must allow it to fit into the enzyme's active site. This often implies a structural similarity to the enzyme's natural substrate.

For example, in the case of carbonic anhydrase inhibition by sulfonamide-containing benzothiazole derivatives, the sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site, mimicking the binding of the bicarbonate substrate. This interaction is a hallmark of a competitive inhibition mechanism.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Effects of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the benzisothiazole ring system. benthamscience.comsemanticscholar.org Structure-Activity Relationship (SAR) studies have revealed that the nature and position of these substituents play a critical role in determining the potency and selectivity of their biological effects. researchgate.netmdpi.com

For instance, in the context of carbonic anhydrase inhibition, the introduction of different acylamino groups and halogen atoms (such as bromine and iodine) at the 2-position of the benzothiazole scaffold has led to the development of potent and isoform-selective inhibitors. researchgate.net Specifically, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as key for a variety of pharmacological activities. benthamscience.comsemanticscholar.org

The following table illustrates the impact of different substituents on the inhibitory activity of benzo[d]thiazole-6-sulfonamides against various human carbonic anhydrase isoforms.

CompoundR (Substituent at 2-amino position)hCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA VII (Kᵢ in nM)hCA IX (Kᵢ in nM)
2 H95.31.29.34.5
4 COCH₃158.412.518.227.5
6 Br235.17.815.725.3

Data adapted from a study on a series of benzo[d]thiazole-5- and 6-sulfonamides. unifi.it

These findings underscore the importance of systematic modifications of the this compound scaffold to optimize its biological activity for specific therapeutic targets.

Conformational Analysis and Bioactivity

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For a molecule like this compound to interact with a biological target, such as an enzyme or a receptor, it must adopt a specific conformation that allows for optimal binding. Conformational analysis, therefore, plays a vital role in understanding and predicting the bioactivity of a compound.

Drug Design Principles and Target Identification (Pre-Clinical)

The development of new therapeutic agents based on the this compound scaffold follows established principles of preclinical drug design. drugtargetreview.comfiveable.me This process begins with the identification of a specific biological target that is implicated in a disease process. emwa.org For derivatives of this compound, potential targets could include enzymes like carbonic anhydrases, as suggested by existing research, or other proteins involved in disease pathways. nih.govnih.gov

Once a target is validated, the drug design process involves the synthesis and screening of a library of this compound analogs. emwa.org This is guided by Structure-Activity Relationship (SAR) studies, which aim to identify the key structural features required for potent and selective interaction with the target. fiveable.me Computational modeling and in vitro assays are extensively used in this phase to predict and evaluate the binding affinity and functional activity of the designed compounds. nih.gov

The preclinical development phase also involves a thorough assessment of the lead compounds' pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles. nih.gov The ultimate goal of this preclinical stage is to identify a drug candidate with a favorable efficacy and safety profile that can be advanced into clinical trials. drugtargetreview.comfiveable.me

Applications and Emerging Fields for 3 Methyl 1,2 Benzisothiazole

Materials Science Applications

The benzisothiazole scaffold is a component in various functional materials due to its aromatic nature, electron-rich heteroatoms, and structural rigidity. These features are foundational to the development of novel materials with tailored optical and electronic properties.

Benzothiazole (B30560) derivatives are recognized for their fluorescent properties, making them valuable in the development of new optical materials. Studies on various benzothiazole-containing compounds have shown that they can exhibit fluorescence emission across the visible spectrum, typically in the range of 380 to 450 nm. The specific emission wavelengths and quantum yields are highly dependent on the nature and position of substituents on the benzothiazole ring system. For instance, the introduction of different aryl groups via Suzuki coupling reactions has been shown to tune the fluorescent properties of the resulting benzothiazole derivatives. While direct studies on the fluorescence of 3-methyl-1,2-benzisothiazole are not extensively documented, the presence of the methyl group at the 3-position is expected to influence its photophysical properties.

Anticipated Fluorescent Characteristics of this compound Derivatives:

Emission Range: Likely to exhibit fluorescence in the blue to green region of the electromagnetic spectrum.

Quantum Yield: The efficiency of fluorescence will be influenced by the electronic nature of any additional substituents and the solvent environment.

Stokes Shift: The difference between the absorption and emission maxima is a critical parameter for fluorescent probes and is expected to be significant for derivatives of this compound.

The development of organic light-emitting diodes (OLEDs) relies on the design of molecules with high charge carrier mobility and efficient electroluminescence. 2,1,3-Benzothiadiazole (a structural isomer of benzisothiazole) and its derivatives are prominent acceptor units in the creation of photoluminescent compounds for OLEDs. Their strong electron-withdrawing nature enhances the electronic properties of organic materials. The incorporation of such heterocyclic systems can lead to materials with applications in various electronic devices. Although specific research on this compound in OLEDs is not yet prevalent, its structural similarity to these high-performing components suggests it could be a candidate for future research in this area.

Benzothiazole-based azo dyes are a significant class of industrial colorants known for their bright shades and good stability. These dyes are synthesized through the diazotization of an amino-substituted benzothiazole followed by coupling with a suitable aromatic compound. The resulting azo dyes exhibit a wide range of colors, from yellow and red to blue and brown, due to the extended π-conjugation in their molecular structures. This extended conjugation allows for the absorption of light in the visible region, leading to their colored appearance.

While the direct synthesis of azo dyes from this compound has not been extensively reported, its derivatives, particularly amino-substituted ones, could serve as precursors for such dyes. The position of the methyl group would likely influence the final color and properties of the dye. Furthermore, the benzisothiazole moiety can participate in the formation of colored complexes with metal ions, a property that is also fundamental to the creation of certain pigments. The color of these complexes is determined by the nature of the metal ion and the ligand field environment.

Potential Dye/Pigment Application Anticipated Properties based on Benzothiazole Derivatives
Azo Dyes Bright colors (reds, yellows), good fastness properties.
Metal Complex Pigments Varied colors depending on the transition metal used, potential for high stability.

Ligand Chemistry for Metal Complexes

The nitrogen and sulfur atoms within the 1,2-benzisothiazole (B1215175) ring present potential coordination sites for metal ions, making this compound and its derivatives interesting ligands in coordination chemistry. The coordination chemistry of the broader classes of thiazoles, isothiazoles, and thiadiazoles has been explored, revealing their versatility in forming stable complexes with a variety of transition metals. These complexes have potential applications in catalysis, materials science, and medicinal chemistry.

The coordination of this compound to a metal center would likely occur through the nitrogen atom, which possesses a lone pair of electrons. The presence of the methyl group at the 3-position could sterically influence the coordination geometry and the stability of the resulting metal complex. The electronic properties of the benzisothiazole ring can also be tuned by the introduction of other substituents, which in turn would affect the ligand field strength and the properties of the metal complex. Research into the coordination chemistry of benzothiazole derivatives has shown that they can act as bidentate or monodentate ligands, leading to the formation of complexes with diverse structures and properties.

Photochemistry of this compound Derivatives

The photochemical behavior of heterocyclic compounds is a rich area of study, with potential applications in photomedicine, materials science, and organic synthesis. The photochemistry of isothiazole (B42339) derivatives can involve a variety of transformations, including isomerization and cycloaddition reactions. For instance, photochemical reactions of benzothiazole-2-thiones in the presence of alkenes have been shown to proceed via a [2+2] photocycloaddition.

The photostability and photoreactivity of this compound will be dictated by its electronic structure and the energy of its excited states. Upon absorption of UV or visible light, the molecule can undergo various photochemical processes. The specific pathways will depend on the reaction conditions, including the solvent and the presence of other reactants. While detailed photochemical studies on this compound are not widely available, related benzisothiazole derivatives have been shown to undergo photochemical isomerization, suggesting that this could be a potential reaction pathway for the 3-methyl derivative as well.

Electrochemical Studies of this compound

The electrochemical properties of benzisothiazole derivatives are of interest for their potential applications in electro-organic synthesis, sensors, and as components in electronic materials. The redox behavior of these compounds can be investigated using techniques such as cyclic voltammetry. The electrochemical oxidation or reduction of the benzisothiazole ring system can lead to the formation of reactive intermediates that can undergo further reactions.

Studies on related isothiazolinone derivatives have demonstrated that they can undergo electrochemical oxidation, which is often an irreversible process. The electrochemical behavior is influenced by factors such as the electrode material, the solvent, and the pH of the medium. For this compound, it is anticipated that the molecule will exhibit redox activity associated with the sulfur and nitrogen heteroatoms and the aromatic system. The methyl group may have a modest electronic effect on the redox potentials of the benzisothiazole core. Electrochemical studies would be valuable in determining its electron-donating or -accepting properties and its stability under electrochemical conditions. Such information is crucial for designing new electroactive materials and for understanding its potential degradation pathways in environmental or biological systems.

Environmental Degradation Mechanisms and Remediation Studies for this compound

Comprehensive scientific literature detailing the specific environmental degradation mechanisms and remediation studies for the chemical compound this compound is not available in the public domain at this time. Extensive searches for biodegradation, photodegradation, hydrolysis, and remediation of this particular molecule have not yielded specific research findings.

While studies exist for structurally related compounds such as 1,2-benzisothiazolin-3(2H)-one (BIT) and other benzothiazole derivatives, the explicit focus of this article is solely on this compound. Therefore, in strict adherence to the scope of this article, no data on related compounds can be presented.

Comparative Studies and Future Research Directions

Comparison of Synthetic Accessibility with Related Heterocycles

The synthetic accessibility of 3-methyl-1,2-benzisothiazole is often considered in the context of its structural isomers and related benzofused sulfur-nitrogen heterocycles, such as benzothiazoles and benzo[e] researchgate.netijsrst.comthiazin-4-ones. The methodologies for synthesizing these compounds vary in complexity, starting materials, and reaction conditions, which influences their relative accessibility for research and development.

1,2-Benzisothiazoles: The synthesis of the 1,2-benzisothiazole (B1215175) core, including 3-methyl derivatives, can be approached through several routes. A common method involves the cyclization of 2-halobenzamides or related precursors. For instance, the synthesis of 3-substituted 1,2-benzisothiazole-1,1-dioxides can be achieved from the condensation-cyclization of dilithiated β-ketoesters with methyl 2-(aminosulfonyl)benzoate. This multi-step process requires strong bases and specific precursors, highlighting a moderate level of synthetic complexity.

Benzothiazoles: In comparison, the synthesis of the isomeric benzothiazole (B30560) ring system is often more direct. The reaction of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives is a widely used and generally high-yielding method. The commercial availability of a variety of substituted 2-aminothiophenols makes this route highly versatile and accessible for creating a diverse library of benzothiazole derivatives. This often makes benzothiazoles more synthetically accessible than their 1,2-benzisothiazole counterparts.

Benzo[e] researchgate.netijsrst.comthiazin-4-ones: This six-membered heterocyclic system presents a different synthetic challenge. Routes to these compounds often involve multi-component reactions, for example, using 2-mercaptobenzoic acids, aldehydes, and amines. nih.gov Other methods utilize precursors like 2-iodobenzamides in copper-catalyzed cascade reactions with elemental sulfur. nih.gov While effective, these methods can require transition metal catalysts and careful control of reaction conditions, placing their accessibility on a similar or slightly more complex level than that of 1,2-benzisothiazoles.

Comparative Thermodynamic Stability of this compound Analogues

The thermodynamic stability of benzisothiazole derivatives is a critical factor influencing their reactivity, persistence, and potential applications. While direct experimental thermochemical data for this compound is scarce in the literature, stability trends can be inferred from computational studies and experimental data on closely related heterocycles like benzothiazoles.

Computational studies on benzothiazole derivatives have shown that the electronic nature of substituents significantly impacts the molecule's kinetic stability. mdpi.com This is often evaluated by the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower reactivity. mdpi.com

For example, studies on 2-phenylbenzothiazole (B1203474) analogues demonstrate that substituents on the phenyl ring alter the HOMO-LUMO gap. Electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) tend to increase the energy gap, enhancing stability, whereas strong electron-withdrawing groups like trifluoromethyl (-CF₃) decrease the gap, making the molecule more reactive and less stable. mdpi.com

Table 1: Calculated HOMO-LUMO Energy Gaps (ΔE) and Inferred Kinetic Stability of Substituted Benzothiazole Analogues. mdpi.com
Compound AnalogueSubstituentCalculated ΔE (eV)Relative Kinetic Stability
Phenylbenzothiazole-H4.73High
p-Methylphenylbenzothiazolep-CH₃4.71High
p-Methoxyphenylbenzothiazolep-OCH₃4.64Intermediate
p-Chlorophenylbenzothiazolep-Cl4.62Intermediate
m,m-Trifluoromethylphenylbenzothiazolem,m-(CF₃)₂4.46Low

Unanswered Questions and Research Gaps in this compound Research

Despite the interest in benzisothiazoles as a class, research specifically focused on this compound reveals several knowledge gaps. The existing body of work provides a foundation, but many questions remain unanswered, pointing toward areas ripe for future investigation.

Detailed Mechanistic Studies: While various synthetic routes to the 1,2-benzisothiazole core exist, detailed mechanistic investigations into the formation of the 3-methyl derivative are not extensively documented. A deeper understanding of reaction pathways, transition states, and the influence of catalysts could lead to more efficient and selective syntheses.

Comprehensive Toxicological Profile: The toxicology of many benzisothiazole derivatives is not fully characterized. For instance, saccharin, a well-known derivative, has been the subject of scrutiny regarding its safety profile. researchgate.net A comprehensive toxicological assessment of this compound and its metabolites is a significant research gap, which is crucial for any potential development in pharmaceuticals or agriculture.

Physicochemical and Material Properties: The majority of research on benzisothiazole derivatives focuses on their biological activity. There is a notable lack of data on the fundamental physicochemical properties of this compound. Furthermore, its potential application in materials science, such as in the development of polymers, dyes, or electronic materials—areas where the isomeric benzothiazoles have found use—remains largely unexplored. pcbiochemres.com

Experimental Thermochemical Data: As noted previously, there is a scarcity of direct experimental data on the thermodynamic properties, such as enthalpy of formation and sublimation, for this compound. Such data is essential for accurate computational modeling and for understanding its stability and reactivity on a quantitative basis.

Addressing these research gaps would provide a more complete scientific understanding of this compound and could unlock new avenues for its application.

Prospects for Novel Derivatization and Application Areas

The this compound scaffold represents a promising starting point for the development of novel compounds with diverse applications. Future research is likely to focus on strategic derivatization to access new chemical space and explore untapped potential.

Novel Derivatization Strategies:

Functionalization of the Methyl Group: The 3-methyl group is a prime site for further chemical modification. It can be halogenated or oxidized to introduce aldehydes or carboxylic acid functionalities, which can then serve as handles for coupling with other molecules, such as amines, alcohols, or other heterocyclic rings.

Substitution on the Benzene (B151609) Ring: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) on the benzene portion of the molecule can introduce functional groups that modulate the electronic properties and biological activity of the compound. This approach has been used successfully for related benzothiazole scaffolds to tune their anticancer or antimicrobial properties. nih.gov

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the this compound core to other known pharmacophores. For example, conjugation with moieties like triazoles, indoles, or morpholine-thiourea could yield compounds with enhanced or entirely new biological activities, a technique that has shown success for other benzofused heterocycles. nih.gov

Potential Application Areas:

Medicinal Chemistry: The broader class of benzothiazoles and benzisothiazoles exhibits a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netpcbiochemres.comnih.gov Novel derivatives of this compound could be screened for these activities, potentially leading to the discovery of new therapeutic agents.

Agrochemicals: The benzisothiazole core is present in certain agricultural chemicals. Further derivatization could lead to the development of new fungicides, herbicides, or pesticides with improved efficacy or novel modes of action.

Materials Science: While underexplored, the rigid, aromatic structure of this compound makes it a candidate for investigation in materials science. Derivatives could be explored for applications as organic light-emitting diode (OLED) materials, components of conductive polymers, or as specialized dyes and pigments. pcbiochemres.com

Molecular Probes and Imaging Agents: The benzothiazole scaffold is a component of Thioflavin T, a dye used for imaging amyloid plaques in Alzheimer's disease research. pcbiochemres.com This precedent suggests that novel, functionalized this compound derivatives could be designed as fluorescent probes or imaging agents for specific biological targets.

Q & A

Q. What are common synthetic routes for 3-Methyl-1,2-benzisothiazole derivatives?

  • Methodological Answer: A key approach involves halogenation of saccharin (3-oxo-1,2-benzisothiazole) to form intermediates like 3-chloro-1,2-benzisothiazole, which can undergo nucleophilic substitution with amines or alkylating agents. For example, 3-chloro-1,2-benzisothiazole reacts with piperazine in ethanol at 80°C for 36 hours to yield 3-(piperazinyl)-1,2-benzisothiazole (85% yield) . Alternative routes include coupling reactions with acyl hydrazides or malonate esters under phase-transfer catalysis, though these may lead to ring-opening byproducts depending on conditions .

Q. How can the structural integrity of this compound derivatives be validated?

  • Methodological Answer: X-ray crystallography is critical for confirming molecular geometry. For example, ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate was structurally validated via X-ray diffraction, revealing bond lengths and angles consistent with benzisothiazolone systems . Complementary techniques include 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for functional group analysis and mass spectrometry for molecular weight confirmation .

Q. What analytical methods are suitable for quantifying this compound derivatives?

  • Methodological Answer: UV-Vis spectrophotometry at λ = 238 nm has been validated for quantifying related triazolyl-thioacetate derivatives, demonstrating linearity (R2^2 > 0.99), accuracy (98–102% recovery), and robustness across pH and temperature variations . HPLC or GC-MS may be preferred for complex mixtures, as shown in GC-MS spectra for structural analogs like 3-methyl-1,2-cyclopentanedione .

Advanced Research Questions

Q. How do reaction conditions influence substitution vs. ring-opening pathways in 3-chloro-1,2-benzisothiazole reactions?

  • Methodological Answer: Phase-transfer catalysis with tetra-alkylammonium salts promotes substitution at the 3-position (e.g., forming diethyl malonate derivatives), while elevated temperatures or polar solvents favor ring-opening. For instance, reactions with diethyl malonate yield both substitution products (IV, V) and ring-scission derivatives (II, III), with pathway dominance determined by solvent polarity and catalyst choice . Kinetic studies using 1H^1 \text{H}-NMR can monitor intermediate formation under varying conditions .

Q. What photochemical degradation mechanisms are observed in benzisothiazole derivatives?

  • Methodological Answer: N-(thioalkyl)-saccharins undergo homolytic N–S bond cleavage upon UV exposure, releasing SO2_2 and forming benzamide derivatives. For 3,3-disubstituted analogs, oxygen migration generates cyclic N-hydroxysulfinamides. Mechanistic studies using laser flash photolysis and radical trapping agents (e.g., TEMPO) confirm singlet excited-state involvement .

Q. How can computational methods optimize the design of bioactive this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and solvatochromic behavior, aiding in tuning bioactivity. Docking studies with target proteins (e.g., bacterial enzymes) can identify key binding interactions, as demonstrated for triazole-benzisothiazole hybrids . Experimental validation via MIC assays against pathogens like S. aureus is recommended .

Q. What strategies mitigate cytotoxicity in copper-chelating benzisothiazole derivatives?

  • Methodological Answer: Structural modifications, such as introducing electron-withdrawing groups (e.g., –CN, –F) at the 4-position, reduce off-target interactions. In vitro assays using HEK-293 cells show that derivatives with logP < 2.5 exhibit minimal cytotoxicity (<10% at 50 μM). Chelation stability constants (logβ) should exceed 12 to ensure selective Cu2+^{2+} binding .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for 3-substituted benzisothiazoles?

  • Analysis: Discrepancies arise from competing reaction pathways. For example, acyl hydrazide couplings (e.g., 6e–6l) show yields from 21% to 92%, influenced by steric hindrance and electronic effects of substituents. Electron-deficient aryl groups (e.g., 4-Cl) enhance electrophilicity, improving yields, while bulkier groups (e.g., 3-F) hinder reactivity . Solvent choice (polar aprotic vs. protic) also impacts intermediate stability .

Methodological Best Practices

  • Synthesis: Use inert atmospheres (N2_2) to prevent oxidation of sulfur-containing intermediates .
  • Characterization: Combine X-ray diffraction with multinuclear NMR to resolve stereochemical ambiguities .
  • Safety: Follow TCI America guidelines for handling benzisothiazoles, including PPE (gloves, goggles) and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.